molecular formula C15H19N3O2S B11174722 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B11174722
M. Wt: 305.4 g/mol
InChI Key: VSIWJFDWOSLRPP-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide may confer unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)13-17-18-14(21-13)16-12(19)9-10-7-5-6-8-11(10)20-4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

VSIWJFDWOSLRPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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